molecular formula C11H21N3O2S B8451697 4-(2,2-dimethylbutyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

4-(2,2-dimethylbutyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B8451697
M. Wt: 259.37 g/mol
InChI Key: URONQEKAJVCGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-dimethylbutyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C11H21N3O2S and its molecular weight is 259.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21N3O2S

Molecular Weight

259.37 g/mol

IUPAC Name

4-(2,2-dimethylbutyl)-N,N-dimethylimidazole-1-sulfonamide

InChI

InChI=1S/C11H21N3O2S/c1-6-11(2,3)7-10-8-14(9-12-10)17(15,16)13(4)5/h8-9H,6-7H2,1-5H3

InChI Key

URONQEKAJVCGOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC1=CN(C=N1)S(=O)(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methylmorpholine (54 mL, 0.48 mol) was added to a solution of 4-(2,2-dimethylbutyl)-1H-imidazole (36 g, 0.24 mol) in dimethoxyethane (360 mL). After warming to 40° C., N,N-dimethylsulfamoyl chloride (38 mL, 0.36 mol) was added over 15 min. After stirring at 40° C. for 2 h, N-methylmorpholine (11 mL) and N,N-dimethylsulfamoyl chloride (8 mL) were added. After stirring for an additional 2 h, and the reaction mixture was cooled and filtered rinsing with ether. The filtrate was extracted with ether. The combined organic extracts were washed with brine, dried (magnesium sulfate), filtered, concentrated in vacuo. Chromatography over silica afforded the title compound.
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.